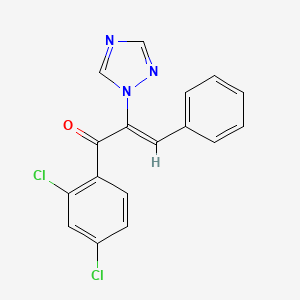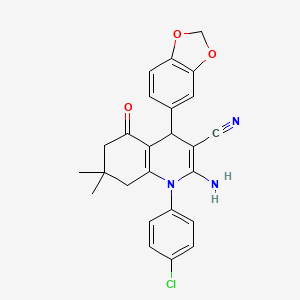![molecular formula C21H23N5 B15012144 1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]-N-[(E)-phenylmethylidene]cyclohexanamine](/img/structure/B15012144.png)
1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]-N-[(E)-phenylmethylidene]cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-1-PHENYLMETHANIMINE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a cyclohexyl group, and a phenylmethanimine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-1-PHENYLMETHANIMINE typically involves multiple steps, starting with the preparation of the tetrazole ring This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-1-PHENYLMETHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
(E)-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-1-PHENYLMETHANIMINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-1-PHENYLMETHANIMINE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetrazole derivatives and cyclohexyl-containing molecules. Examples include:
- **(E)-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-1-PHENYLMETHANIMINE
- **(E)-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-1-PHENYLMETHANIMINE
Uniqueness
The uniqueness of (E)-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-1-PHENYLMETHANIMINE lies in its specific structural features, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H23N5 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N-[1-[1-(3-methylphenyl)tetrazol-5-yl]cyclohexyl]-1-phenylmethanimine |
InChI |
InChI=1S/C21H23N5/c1-17-9-8-12-19(15-17)26-20(23-24-25-26)21(13-6-3-7-14-21)22-16-18-10-4-2-5-11-18/h2,4-5,8-12,15-16H,3,6-7,13-14H2,1H3 |
Clave InChI |
MWGBYSITUNSALU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCCC3)N=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B15012073.png)
![5-amino-3-[(Z)-1-cyano-2-(2,3-dichlorophenyl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15012074.png)
![2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B15012076.png)
![(1S,2S,3aR)-1-[(2-iodophenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15012081.png)

![(3E)-N-(2-ethylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15012090.png)
![N,N'-bis[(E)-1H-indol-3-ylmethylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B15012098.png)
![2,4-dichloro-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15012106.png)
![Diethyl 2,5-bis({[(phenylcarbonyl)sulfanyl]acetyl}amino)thiophene-3,4-dicarboxylate](/img/structure/B15012113.png)
![2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B15012121.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(E)-[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B15012129.png)
![(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15012136.png)
![2-[(2-Phenoxyethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15012156.png)

